molecular formula C10H12N4 B2936483 2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine CAS No. 60639-28-3

2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine

Cat. No.: B2936483
CAS No.: 60639-28-3
M. Wt: 188.234
InChI Key: SEJKDZHMMJUZHS-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyrazole and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine typically involves the reaction of 3-amino-2-chloropyridine with 3,5-dimethylpyrazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors may be employed to enhance the efficiency and safety of the process, allowing for better control over reaction parameters and improved scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridazin-3-amine: Similar structure with a pyridazine ring instead of a pyridine ring.

    2-(3,5-Dimethyl-1h-pyrazol-1-yl)thiazolo[4,5-b]pyridine: Contains a thiazole ring fused with a pyridine ring.

    6-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridazin-3-yl thioacetohydrazide: Features a pyridazine ring and a thioacetohydrazide group.

Uniqueness

2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine is unique due to its specific combination of pyrazole and pyridine rings, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-6-8(2)14(13-7)10-9(11)4-3-5-12-10/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJKDZHMMJUZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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